dimethyl 5-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}isophthalate
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Overview
Description
Dimethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)aminomethyl]amino}isophthalate is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)aminomethyl]amino}isophthalate typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 4,6-dimethyl-2-pyrimidinylamine. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Condensation Reaction: The pyrimidine derivative is then reacted with isophthalic acid derivatives. This step often involves the use of a condensing agent such as carbodiimide to facilitate the formation of the imino linkage.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester. This can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imino group, converting it to an amine. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Dimethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)aminomethyl]amino}isophthalate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe. It can interact with various biological molecules, providing insights into cellular processes.
Medicine: Explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the development of advanced materials. Its structural properties contribute to the creation of polymers and other materials with desirable characteristics.
Mechanism of Action
The mechanism by which dimethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)aminomethyl]amino}isophthalate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)aminomethyl]amino}terephthalate: Similar structure but with a terephthalate moiety instead of isophthalate.
Dimethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)aminomethyl]amino}benzoate: Contains a benzoate group instead of isophthalate.
Uniqueness
Dimethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)aminomethyl]amino}isophthalate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
dimethyl 5-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-9-5-10(2)20-17(19-9)22-16(18)21-13-7-11(14(23)25-3)6-12(8-13)15(24)26-4/h5-8H,1-4H3,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMZRNTMFEOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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